Isosakuranetin Isosakuranetin 4'-methoxy-5,7-dihydroxyflavanone is a dihydroxyflavanone that is flavanone substituted by hydroxy groups at positions 5 and 7 and a methoxy group at position 4' (the 2S stereoisomer). It has a role as a plant metabolite. It is a dihydroxyflavanone, a monomethoxyflavanone, a member of 4'-methoxyflavanones and a (2S)-flavan-4-one. It is functionally related to a (S)-naringenin.
Isosakuranetin is a natural product found in Prunus serrulata var. pubescens, Populus szechuanica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 480-43-3
VCID: VC21335595
InChI: InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1
SMILES:
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol

Isosakuranetin

CAS No.: 480-43-3

Cat. No.: VC21335595

Molecular Formula: C16H14O5

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

Isosakuranetin - 480-43-3

CAS No. 480-43-3
Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
IUPAC Name (2S)-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1
Standard InChI Key HMUJXQRRKBLVOO-AWEZNQCLSA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O
Canonical SMILES COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O

Chemical Structure and Physical Properties

Isosakuranetin (5,7-dihydroxy-4'-methoxyflavanone) is classified as a flavanone flavonoid with the molecular formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol. Structurally, it belongs to the flavanone subclass of flavonoids, characterized by a basic C6-C3-C6 skeleton with a central three-carbon chain forming a closed pyran ring with one of the benzene rings .

Physical and Chemical Characteristics

Isosakuranetin exists as a white powder with well-defined physicochemical properties, which are summarized in the following table:

PropertyValue
CAS Number480-43-3
Molecular FormulaC₁₆H₁₄O₅
Molecular Weight286.28 g/mol
Melting Point193-194°C
Boiling Point539.2±50.0°C (Predicted)
Density1.370±0.06 g/cm³ (Predicted)
SMILESO=C1C2=C(C=C(O)C=C2O)OC@HC1
pKa7.50±0.40 (Predicted)
LogP3.840 (est)

Table 1: Physicochemical properties of isosakuranetin

Solubility Profile

Isosakuranetin demonstrates limited aqueous solubility but is soluble in organic solvents. For research applications, the compound shows high solubility in DMSO at 125 mg/mL (436.64 mM), although this requires ultrasonic treatment and warming to achieve complete dissolution . For laboratory applications, stock solutions are typically prepared in DMSO at concentrations ranging from 0.1 mM to 5 mM .

Natural Sources and Occurrence

Isosakuranetin is predominantly found in certain citrus fruits and has been identified in several plant species with medicinal properties.

Plant Distribution

The compound is naturally present in:

  • Citrus bergamia (Bergamot orange) fruit

  • Citrus aurantium L. (Bitter orange)

These citrus species have historically been used in traditional medicine systems, and recent scientific investigations have begun to identify specific bioactive compounds like isosakuranetin that may contribute to their therapeutic effects. The presence of isosakuranetin in these plants suggests potential evolutionary roles in plant defense mechanisms against microbial pathogens and environmental stressors .

Hepatoprotective Effects and Drug Metabolism

One of the most significant biological activities of isosakuranetin is its hepatoprotective effect, particularly in the context of liver cirrhosis and drug metabolism.

Effects on Liver Cirrhosis

In a study using rats with N-dimethylnitrosamine-induced liver cirrhosis (LC), isosakuranetin demonstrated significant hepatoprotective effects. The compound effectively counteracted the metabolic changes associated with liver cirrhosis, particularly regarding the pharmacokinetics of simultaneously administered drugs like tofacitinib .

Impact on Drug Metabolism and Pharmacokinetics

Isosakuranetin significantly influences the pharmacokinetics of tofacitinib, a Janus kinase inhibitor used in treating rheumatoid arthritis. The area under the plasma concentration-time curve (AUC) of tofacitinib was markedly altered by isosakuranetin treatment, as shown in the following data:

ParameterControlLiver Cirrhosis (LC)LC + Isosakuranetin
AUC (% change vs control)100%+158%-35.1% (vs LC)
Non-renal clearanceNormalDecreasedIncreased (vs LC)
Intestinal intrinsic clearanceNormalDecreasedIncreased (vs LC)

Table 2: Effect of isosakuranetin on tofacitinib pharmacokinetics

Molecular Mechanisms of Hepatoprotection

The hepatoprotective effects of isosakuranetin are mediated through multiple mechanisms:

  • Upregulation of cytochrome P450 enzymes (CYP3A1/2 and CYP2C11) in the liver and intestine

  • Induction of pregnane X receptor (PXR) and constitutive androstane receptor (CAR)

  • Enhancement of drug metabolism and clearance

  • Restoration of metabolic function in cirrhotic liver

The compound's ability to restore CYP enzyme activity in cirrhotic liver suggests potential applications in managing drug-drug interactions in patients with compromised liver function. This restoration occurs through the upregulation of nuclear receptors PXR and CAR, which are master regulators of drug-metabolizing enzymes .

Antimicrobial and Anti-virulence Properties

Isosakuranetin exhibits potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), through innovative mechanisms that target bacterial virulence rather than direct bactericidal effects.

Inhibition of Bacterial Sortase A

Isosakuranetin demonstrates significant inhibition of Sortase A (SrtA), a transpeptidase crucial for bacterial adhesion and invasion in S. aureus. In fluorescence resonance energy transfer assays, isosakuranetin exhibited an IC₅₀ value of 21.20 μg/mL against SrtA activity .

Effects on Bacterial Adhesion and Biofilm Formation

The compound significantly impacts multiple virulence properties of S. aureus:

  • Reduces bacterial adhesion to fibrinogen

  • Inhibits biofilm formation

  • Decreases bacterial invasion of human A549 cells

  • Suppresses haemolytic activity at concentrations of 32 μg/mL

Molecular Interactions with Bacterial Proteins

Fluorescence quenching analysis and molecular docking studies have revealed specific interactions between isosakuranetin and SrtA, identifying key amino acid residues involved in binding. These molecular insights provide a foundation for the rational design of more potent SrtA inhibitors based on the isosakuranetin scaffold .

In Vivo Efficacy

In a mouse model of S. aureus-induced pneumonia, isosakuranetin treatment significantly:

  • Improved survival rates

  • Reduced lung damage

  • Decreased bacterial burden

These findings highlight the therapeutic potential of isosakuranetin against MRSA infections, offering an alternative approach that may reduce selective pressure for antibiotic resistance .

Anticancer Activities

Recent research has uncovered significant anticancer properties of isosakuranetin, particularly against leukemia cells, with distinct mechanisms of action in different cell lines.

Effects on Leukemia Cell Lines

A 2025 study investigated isosakuranetin's effects on human leukemia cell lines HL-60 and U937, revealing potent anticancer activity through the induction of both apoptosis and autophagy. The compound exerted differential effects on these cell lines over a 48-hour treatment period .

Cell-Type Specific Molecular Mechanisms

The molecular mechanisms of isosakuranetin's anticancer effects showed fascinating cell-type specificity:

Cell LinePathway ModulationProtein ExpressionCellular Outcome
HL-60↑ PI3K/Akt, ↓ JNK↑ Beclin-1, Modulated Bax/Bcl-2Autophagy and Apoptosis
U937↑ AMPK/PI3K/Akt, ↑ JNK↓ Beclin-1Autophagy and Apoptosis

Table 3: Differential effects of isosakuranetin on leukemia cell lines

Cellular Assays and Verification Methods

The anticancer effects were verified through multiple assays:

  • Cell viability evaluation using Cell Counting Kit-8

  • Apoptosis assessment via annexin V/propidium iodide staining

  • Autophagy detection through acidic vesicular organelle staining

  • Cell cycle analysis using propidium iodide staining and flow cytometry

  • Western blotting for protein expression analysis

The comprehensive analytical approach strengthens the evidence for isosakuranetin's potential as an anticancer agent, particularly for hematological malignancies. The compound's ability to simultaneously target multiple cancer-related pathways suggests potential advantages over single-target therapeutics .

Signaling Pathways and Molecular Targets

The biological activities of isosakuranetin are mediated through interactions with multiple signaling pathways and molecular targets, demonstrating the compound's pleiotropic effects.

AMPK/PI3K/Akt Pathway

Isosakuranetin modulates the AMPK/PI3K/Akt pathway, which plays crucial roles in cell survival, metabolism, and autophagy. In leukemia cells, the compound upregulates this pathway, contributing to its anticancer effects through the induction of autophagy and apoptosis .

JNK Signaling

The compound exhibits differential effects on JNK signaling depending on the cellular context:

  • Suppression in HL-60 cells

  • Activation in U937 cells

This context-dependent modulation highlights the complex nature of isosakuranetin's molecular interactions and suggests potential for selective targeting of specific cell types .

Nuclear Receptors PXR and CAR

In hepatic tissue, isosakuranetin upregulates the activity of nuclear receptors PXR and CAR, which are master regulators of drug-metabolizing enzymes. This upregulation leads to increased expression of CYP3A1/2 and CYP2C11, enhancing drug metabolism and clearance .

Bacterial Virulence Factors

In bacterial systems, isosakuranetin targets multiple virulence factors:

  • Direct inhibition of Sortase A enzyme

  • Suppression of α-Hemolysin (Hla) transcription and expression

  • Modulation of RNAIII transcription, an upstream regulator of virulence factors

The compound's ability to target multiple signaling pathways and molecular mechanisms suggests broad therapeutic potential across different disease contexts.

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